![molecular formula C7H7N3OS B10843096 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)
3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドは、チエノピラゾール類に属する複素環式化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学における潜在的な用途のために広く研究されてきました。3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドのユニークな構造は、新しい治療薬の開発のための貴重な足場となっています。
2. 製法
合成経路と反応条件: 3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、4-アミノ-3-メチル-1-フェニル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドと様々な試薬を反応させて、目的の官能基を導入することです 。 反応条件には、酢酸やジメチルホルムアミドなどの溶媒の使用がしばしば含まれ、反応は通常、還流条件下で行われます .
工業的製造方法: 3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドの具体的な工業的製造方法はあまり文書化されていませんが、一般的なアプローチとしては、実験室合成手順のスケールアップが挙げられます。これには、より高い収率と純度を実現するための反応条件の最適化、ならびにプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。
3. 化学反応解析
反応の種類: 3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドは、以下を含む様々な化学反応を起こします。
酸化: 化合物は酸化されて、追加の官能基を導入することができます。
還元: 還元反応は、既存の官能基を修飾するために使用できます。
置換: 化合物は、特定の原子または基を他の原子または基に置き換えるために、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬が一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸またはケトンを生成する可能性があり、一方、置換反応はハライドやアミンなどの様々な官能基を導入することができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide with various reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as acetic acid or dimethylformamide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
科学的研究の応用
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: 化合物は、抗菌作用や抗真菌作用を含む重要な生物活性を示します.
医学: 抗炎症剤、抗腫瘍剤、抗ウイルス剤としての治療上の可能性があります.
産業: 化合物は、新しい医薬品や農薬の開発に使用することができます。
作用機序
3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。 例えば、様々な生理学的プロセスに関与するホスホジエステラーゼ7Aやカリウムチャネルを阻害することが報告されています 。 これらの標的を調節する化合物の能力は、新しい薬物の開発のための有望な候補となっています。
類似の化合物:
- 4-アミノ-3-メチル-1-フェニル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミド
- 1-メチル-3-トリフルオロメチル-1H-チエノ[2,3-c]ピラゾール-5-カルボン酸
比較: 類似の化合物と比較して、3-メチル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドは、その特定の置換パターンによって独特であり、これは異なる生物活性を付与します。 例えば、カルボキサミド基の存在は、生物学的標的との相互作用能力を高め、抗菌剤や抗炎症剤としてより効果的にします .
類似化合物との比較
- 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Comparison: Compared to similar compounds, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the carboxamide group enhances its ability to interact with biological targets, making it more effective as an antimicrobial and anti-inflammatory agent .
特性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-2-5(6(8)11)12-7(4)10-9-3/h2H,1H3,(H2,8,11)(H,9,10) |
InChIキー |
MELHJKUYOBXOER-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(SC2=NN1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


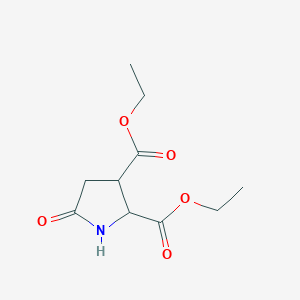
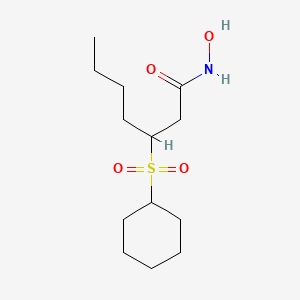

![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
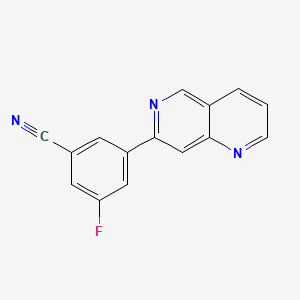
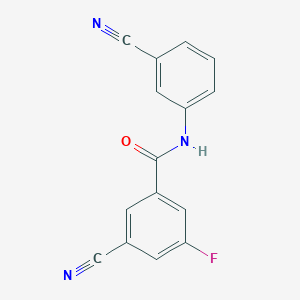
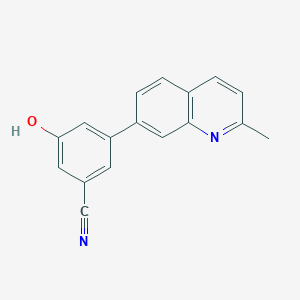
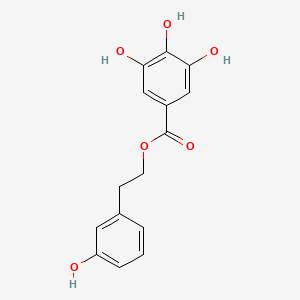

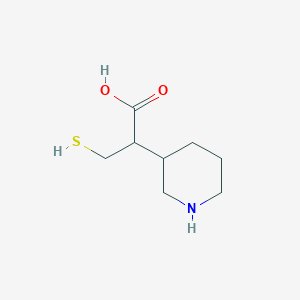
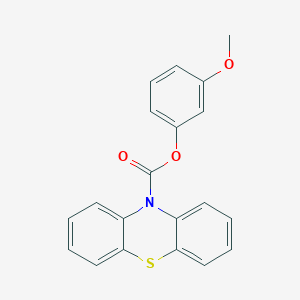
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)


